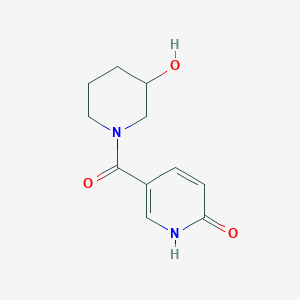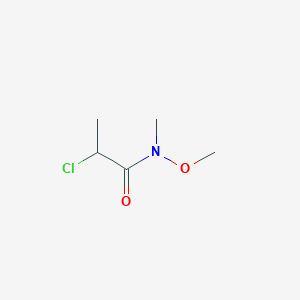![molecular formula C12H15ClN2O B1486519 3-クロロ-1-[2-(ピリジン-3-イル)ピロリジン-1-イル]プロパン-1-オン CAS No. 1153986-80-1](/img/structure/B1486519.png)
3-クロロ-1-[2-(ピリジン-3-イル)ピロリジン-1-イル]プロパン-1-オン
概要
説明
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound features a pyrrolidine ring, a pyridine ring, and a chloro group, making it a versatile molecule in various chemical and biological applications.
科学的研究の応用
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been known to interact with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to have various biological activities, including anti-inflammatory and analgesic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl₂).
Final Assembly: The final step involves the coupling of the pyrrolidine and pyridine rings, followed by chlorination to obtain the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: LiAlH₄ and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines and pyridines.
類似化合物との比較
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares structural similarities but contains a thiadiazole ring instead of a pyrrolidine ring.
3-Chloro-1-(pyridin-3-yl)pyrazole-5-carboxylic acid: This compound has a pyrazole ring and a carboxylic acid group.
Uniqueness: 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one is unique due to its combination of a pyrrolidine ring and a pyridine ring, which provides distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-6-5-12(16)15-8-2-4-11(15)10-3-1-7-14-9-10/h1,3,7,9,11H,2,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAJDSPQSSUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


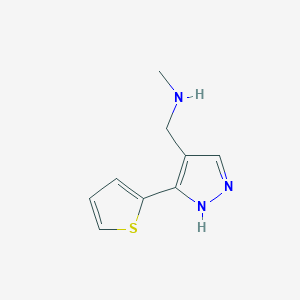
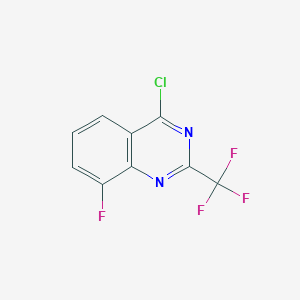
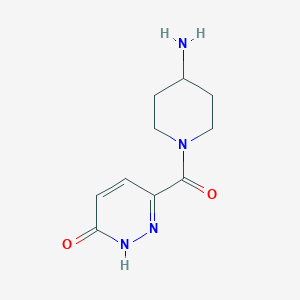


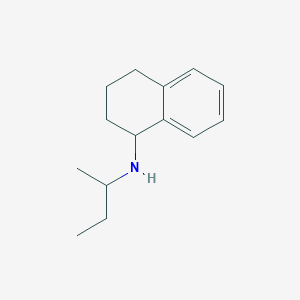
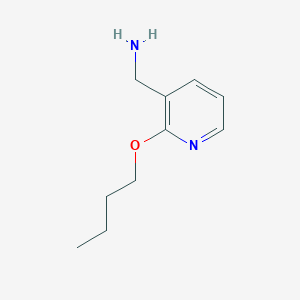

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
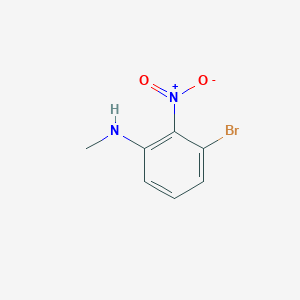
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
